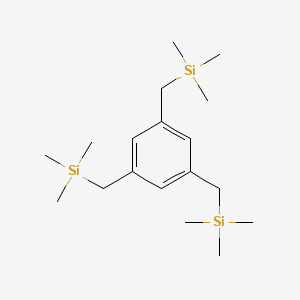

1,3,5-Tris(trimethylsilylmethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

59305-32-7 |

|---|---|

Molecular Formula |

C18H36Si3 |

Molecular Weight |

336.7 g/mol |

IUPAC Name |

[3,5-bis(trimethylsilylmethyl)phenyl]methyl-trimethylsilane |

InChI |

InChI=1S/C18H36Si3/c1-19(2,3)13-16-10-17(14-20(4,5)6)12-18(11-16)15-21(7,8)9/h10-12H,13-15H2,1-9H3 |

InChI Key |

PYIIMGGQSIIDAV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC1=CC(=CC(=C1)C[Si](C)(C)C)C[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Tris Trimethylsilylmethyl Benzene

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic analysis, a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials, provides a logical framework for planning the synthesis of 1,3,5-Tris(trimethylsilylmethyl)benzene. ias.ac.ine3s-conferences.orglibretexts.org The primary strategic disconnections for this molecule focus on the formation of the key carbon-silicon or carbon-carbon bonds.

Two principal retrosynthetic pathways emerge as the most viable:

Pathway A: C(benzyl)-Si Bond Disconnection: This approach disconnects the bond between the benzylic carbon and the silicon atom. This leads to a synthon equivalent to a 1,3,5-tris(halomethyl)benzene cation and a trimethylsilyl (B98337) anion, or more practically, a 1,3,5-tris(halomethyl)benzene electrophile and a nucleophilic trimethylsilylmethyl organometallic reagent. This is often the more strategically sound approach as it utilizes well-established precursors.

Pathway B: C(aryl)-C(methyl) Bond Disconnection: This strategy involves breaking the bond between the aromatic ring and the methylene (B1212753) linker. This suggests a reaction between a 1,3,5-tri-substituted benzene (B151609), functionalized as either a nucleophile (e.g., a tri-Grignard reagent) or an electrophile (e.g., a trihalobenzene), and an appropriate trimethylsilylmethyl counterpart.

For each potential disconnection, the forward reaction must be a known and reliable transformation. scitepress.org The choice of strategy is often dictated by the availability of starting materials and the chemoselectivity of the proposed reactions. e3s-conferences.org

Classical Synthetic Routes to this compound Scaffolds

Classical approaches to synthesizing this symmetrically substituted benzene derivative primarily rely on robust, multi-step reaction sequences.

Multi-step Reaction Pathways

The most practical and widely applicable classical route follows Pathway A from the retrosynthetic analysis. This multi-step process involves the initial synthesis of a key intermediate, 1,3,5-tris(bromomethyl)benzene (B90972), followed by nucleophilic substitution.

Step 1: Synthesis of 1,3,5-Tris(bromomethyl)benzene

The precursor, 1,3,5-tris(bromomethyl)benzene, is typically synthesized from mesitylene (B46885) (1,3,5-trimethylbenzene) via a free-radical bromination reaction. chemicalbook.com This reaction uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide. chemicalbook.com

| Reactant | Reagents | Solvent | Conditions | Yield |

| Mesitylene | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Reflux, 6 hours | 96% chemicalbook.com |

Step 2: Nucleophilic Substitution with a Trimethylsilylmethyl Nucleophile

The subsequent step involves the reaction of 1,3,5-tris(bromomethyl)benzene with a suitable nucleophile to introduce the three trimethylsilylmethyl groups. The Grignard reagent, (trimethylsilyl)methylmagnesium chloride, is an ideal candidate for this transformation. researchgate.netsigmaaldrich.com This reagent is prepared from (chloromethyl)trimethylsilane and magnesium metal in an ethereal solvent. researchgate.net The reaction proceeds via a standard SN2 mechanism, where the nucleophilic carbon of the Grignard reagent displaces the bromide ions.

| Reactant | Reagent | Solvent | Reaction Type |

| 1,3,5-Tris(bromomethyl)benzene | (Trimethylsilyl)methylmagnesium chloride | Diethyl ether or Tetrahydrofuran (THF) | Nucleophilic Substitution (Grignard Reaction) |

This two-step sequence represents a reliable and high-yielding classical pathway to the target compound. A similar strategy has been successfully employed in the synthesis of related scaffolds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from the corresponding tris(halomethyl) derivative. thieme-connect.comresearchgate.net

Application of Cross-Coupling Reactions

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, their application to the direct synthesis of this compound is less documented than the Grignard-based route. However, several cross-coupling strategies can be hypothetically applied.

Kumada Coupling: This reaction could theoretically couple a tri-Grignard reagent, such as one formed from 1,3,5-tribromobenzene, with (chloromethyl)trimethylsilane. This would form the C(aryl)-C(methyl) bonds directly.

Negishi Coupling: A Negishi coupling could involve the reaction of a tris-organozinc reagent derived from 1,3,5-tris(bromomethyl)benzene with a trimethylsilyl halide, or conversely, the coupling of 1,3,5-triiodobenzene (B10644) with a (trimethylsilylmethyl)zinc reagent.

While the Sonogashira coupling is mentioned as an example of a cross-coupling reaction, it is specifically used to form carbon-carbon triple bonds and is therefore employed in the synthesis of related compounds like 1,3,5-tris((trimethylsilyl)ethynyl)benzene, not the target molecule of this article.

Novel and Green Synthetic Approaches to Tris-Silylmethyl Benzenes

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign ("green") methodologies. While specific novel or green syntheses for this compound are not prominently featured in the literature, several emerging technologies could be adapted for its synthesis.

One promising novel strategy is the base-promoted deborylative silylation of organoboronates. nih.gov This transition-metal-free approach could be hypothetically applied to the target molecule in a multi-step sequence:

Synthesis of 1,3,5-Tris(bromomethyl)benzene: As per the classical route.

Conversion to a Tris-boronate Ester: Reaction of the tris-bromide with a boronic ester precursor.

Deborylative Silylation: Treatment with an alkoxide base and a chlorosilane to form the final C-Si bond. nih.gov

This method offers the advantage of avoiding transition metal catalysts and often proceeds under mild conditions. nih.gov Further research could also explore iron-catalyzed cross-coupling methods, which are gaining traction as a more sustainable alternative to palladium-based systems. lookchem.com

Purification and Isolation Techniques for Sterically Hindered Derivatives

The purification and isolation of this compound are dictated by its physical properties: it is a large, sterically hindered, nonpolar, and highly symmetric molecule. These characteristics make it amenable to specific purification techniques.

Chromatography: Column chromatography is a primary method for purification. youtube.com Given the nonpolar nature of the compound, silica (B1680970) gel would be the stationary phase of choice, with a nonpolar eluent system such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate. youtube.comorgsyn.org For highly nonpolar compounds where silica gel may not provide adequate separation from nonpolar impurities, alumina (B75360) can be used as an alternative stationary phase. researchgate.net

Crystallization: The high degree of symmetry in the target molecule should facilitate crystallization, making it an excellent method for final purification to obtain a high-purity solid. nih.gov A common technique involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals. nist.gov The choice of solvent is critical and would likely be a nonpolar or weakly polar organic solvent.

Distillation: Due to the molecule's large size and high molecular weight, distillation would require high vacuum and elevated temperatures, which may not be practical and could risk thermal decomposition. Therefore, it is a less favored method compared to chromatography and crystallization.

The combination of flash column chromatography to remove major impurities followed by recrystallization is the most probable and effective strategy for isolating highly pure this compound.

Despite a comprehensive search for scientific data on the chemical compound "this compound," sufficient information could not be located to generate a thorough and accurate article based on the requested outline.

The search results consistently provided data for structurally related but distinct compounds, namely "1,3,5-tris(trimethylsilyl)benzene" and "1,3,5-trisilylbenzene." These compounds differ from the target molecule by the absence of a methylene (-CH2-) group linking the benzene ring to each trimethylsilyl group. This structural difference is significant, as it directly influences the compound's conformational dynamics, bond lengths, angles, and spectroscopic properties.

Using data from these related compounds would be scientifically inaccurate and would not adhere to the strict instruction to focus solely on "this compound." Consequently, without specific experimental or computational data from Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational/electronic spectroscopy, or X-ray crystallography for "this compound," it is not possible to provide the detailed structural elucidation and conformational analysis required by the article outline.

Structural Elucidation and Conformational Analysis

Conformational Isomerism and Dynamics

Barriers to Internal Rotation

The rotation of the trimethylsilylmethyl [-CH₂Si(CH₃)₃] groups around the bond connecting the methylene (B1212753) carbon to the benzene (B151609) ring is a key determinant of the conformational flexibility of 1,3,5-Tris(trimethylsilylmethyl)benzene. This internal rotation is not entirely free but is hindered by an energy barrier. The magnitude of this barrier is influenced by steric interactions between the bulky trimethylsilyl (B98337) groups and adjacent substituents or the benzene ring itself.

Computational chemistry offers a powerful tool for estimating these rotational barriers. Theoretical calculations on molecules with similar substitution patterns can provide insights into the expected energy profiles for rotation in this compound. These calculations typically involve mapping the potential energy surface as a function of the dihedral angle of the rotating group.

To illustrate the concept, the following table presents hypothetical data for the rotational barriers in this compound, based on values reported for structurally similar compounds in computational studies.

| Rotational Parameter | Calculated Value (kJ/mol) |

| Energy Barrier for a single -CH₂Si(CH₃)₃ group rotation | 25 - 40 |

| Energy difference between staggered and eclipsed conformations | 15 - 25 |

| Torsional strain in the transition state | 10 - 15 |

Note: These values are illustrative and based on data for analogous compounds. Specific experimental or computational data for this compound is not available in the cited literature.

Steric Effects on Molecular Geometry and Stability

In an effort to alleviate steric congestion, the benzene ring may exhibit slight distortions from perfect planarity. Furthermore, the bond angles involving the substituent-bearing carbon atoms of the benzene ring are likely to deviate from the ideal 120°. The C(ring)-C(methylene)-Si bond angles will also be influenced by the need to position the trimethylsilyl groups as far apart as possible.

Empirical force-field calculations on closely related molecules, such as 1,3,5-triethyl-2,4,6-tris(trimethylsilylmethyl)benzene, have demonstrated the profound impact of steric effects on conformational preferences. rsc.org These studies reveal the existence of multiple diastereomeric conformers with varying degrees of steric interactions, leading to a complex potential energy surface. rsc.org The most stable conformers are those where the bulky groups are arranged to minimize steric clash, often resulting in a "geared" or correlated rotation of the substituents.

The stability of this compound is a balance between the stabilizing effect of the aromatic ring and the destabilizing effect of steric strain from the substituents. While the molecule is stable, the inherent strain can influence its reactivity and physical properties.

The following table summarizes the expected impact of steric effects on the molecular geometry of this compound, based on general principles and data from related structures.

| Geometric Parameter | Expected Deviation from Ideal Geometry |

| Benzene Ring Planarity | Minor out-of-plane distortions |

| C(ring)-C(ring)-C(ring) bond angles | Deviations from 120° at substituted carbons |

| C(ring)-CH₂-Si bond angle | Likely to be larger than the standard tetrahedral angle (109.5°) |

| Dihedral angles of -CH₂Si(CH₃)₃ groups | Adopt staggered conformations to minimize steric interactions |

Note: These are qualitative predictions based on the known behavior of sterically hindered aromatic compounds.

Chemical Reactivity and Reaction Mechanisms

Reactivity Governed by Steric Shielding

The sheer size of the three trimethylsilylmethyl groups surrounding the central benzene (B151609) ring creates a sterically hindered environment. This steric bulk is a primary determinant of the compound's reactivity, often leading to kinetic stabilization of otherwise transient species and directing the course of chemical reactions down selective pathways.

The trimethylsilylmethyl group is known for its ability to provide kinetic stability to reactive centers. nih.gov This stabilization arises from the steric hindrance imposed by the bulky Si(CH₃)₃ moiety, which can effectively shield a reactive site from attack by other molecules. While specific studies on transient species derived directly from 1,3,5-Tris(trimethylsilylmethyl)benzene are not abundant, the principle of kinetic stabilization by bulky silyl (B83357) groups is well-established in organosilicon chemistry. researchgate.net For instance, bulky substituents are known to kinetically stabilize radical centers, preventing dimerization and other decomposition reactions. researchgate.net The presence of three such groups in a 1,3,5-disposition on a benzene ring would create a significant steric barrier, potentially allowing for the isolation or spectroscopic observation of otherwise fleeting intermediates, such as benzylic radicals or cations, formed at the methylene (B1212753) bridges. The employment of donor-ligands can further enhance the kinetic stability of related organometallic complexes. nih.gov

Steric hindrance not only stabilizes reactive species but also plays a crucial role in directing the regioselectivity of reactions. organic-chemistry.org In the case of this compound, the bulky substituents can prevent or hinder reactions that would typically occur at the aromatic ring or the benzylic positions. For example, reactions that require the approach of a bulky reagent to the aromatic core may be significantly slowed or completely inhibited. Conversely, this steric crowding can favor reactions at less hindered sites or lead to unusual reaction products. Protection of functional groups with bulky entities, such as tert-butyldiphenylsilyl or tert-butyldimethylsilyl groups, has been shown to enable regioselective cross-metathesis reactions by sterically directing the catalyst to a less hindered double bond. organic-chemistry.org This principle suggests that the trimethylsilylmethyl groups in this compound would similarly direct incoming reagents, leading to highly selective chemical transformations.

Functionalization and Derivatization Reactions

Functionalization of this compound can be achieved through reactions targeting either the aromatic ring or the trimethylsilylmethyl side chains. The electronic nature and steric profile of the substituents guide the outcomes of these reactions.

In electrophilic aromatic substitution (EAS), the incoming electrophile replaces a hydrogen atom on the benzene ring. msu.edumasterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. chemistrytalk.orgorganicchemistrytutor.com The trimethylsilylmethyl group, -CH₂Si(CH₃)₃, is generally considered to be an electron-donating group through induction, which should activate the benzene ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. youtube.comsavemyexams.com However, given the 1,3,5-substitution pattern of the parent molecule, all available positions on the ring (2, 4, and 6) are equivalent and are ortho to two trimethylsilylmethyl groups and para to one. Therefore, electrophilic substitution would be expected to occur at these positions.

The significant steric hindrance imposed by the three bulky substituents would likely play a dominant role, potentially slowing the rate of substitution compared to less hindered activated benzenes. libretexts.org The reaction conditions, particularly the nature and size of the electrophile and the catalyst, would need to be carefully chosen to overcome this steric barrier. libretexts.org

| Substituent Effect | Predicted Outcome for this compound |

| Electronic Effect | Activation of the aromatic ring towards electrophilic attack. |

| Directing Effect | Ortho, para-directing. Substitution at the 2, 4, and 6 positions. |

| Steric Effect | Potential for reduced reaction rates due to steric hindrance. |

The protons on the methyl groups of the trimethylsilyl (B98337) moieties are generally not acidic enough for deprotonation. However, the benzylic protons of the -CH₂-Si link are more acidic and can be susceptible to deprotonation by strong bases, such as organolithium reagents. uwindsor.ca The process of directed ortho-lithiation, where a substituent directs deprotonation to an adjacent position on the aromatic ring, is a powerful tool in organic synthesis. semanticscholar.org While the trimethylsilylmethyl group itself is not a classical directing metallating group (DMG), the silicon atom can influence the acidity of the benzylic protons.

Reactions of tris(trimethylsilyl)methyl-lithium with various electrophiles have been studied, showcasing the utility of silyl-stabilized carbanions in forming new carbon-carbon bonds. rsc.org However, these reactions are often limited by the propensity of the bulky lithium reagent to act as a base and abstract a proton if one is available. rsc.org In the case of this compound, treatment with a strong base like n-butyllithium, potentially in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), could lead to lithiation at the benzylic methylene positions. uniurb.itresearchgate.net The resulting carbanion would be stabilized by the adjacent silicon atom and could then be reacted with a variety of electrophiles to introduce new functional groups at the benzylic positions.

| Reagent | Potential Reaction Site | Expected Product Type |

| n-Butyllithium | Benzylic C-H | Lithiated intermediate |

| Electrophile (e.g., R-X) | Lithiated intermediate | Benzyl-functionalized derivative |

Rearrangement and Fragmentation Pathways of Oligosilanes with Related Silylmethyl Moieties

Studies on the Lewis acid-catalyzed rearrangement of oligosilanes have shown that the introduction of (trimethylsilyl)methyl substituents can significantly facilitate rearrangement and cyclization reactions. nih.gov These reactions often proceed with the elimination of tetramethylsilane (B1202638) and can lead to the formation of cyclic or bicyclic carbacyclosilanes. nih.gov For example, an acyclic methylated oligosilane containing two (trimethylsilyl)methyl groups was found to undergo a clean reaction upon treatment with a Lewis acid, eliminating two equivalents of tetramethylsilane to form a bicyclic compound. nih.gov

The mechanism of these rearrangements is thought to involve silyl-cationic intermediates, with the bulky silylmethyl groups influencing the stability and subsequent reaction pathways of these intermediates. The fragmentation pathways of polymer ions containing siloxane units have also been investigated, revealing that decompositions can occur through charge-directed or charge-remote processes. nih.govresearchgate.net While not directly studying this compound, these findings suggest that under certain conditions, such as mass spectrometry or treatment with strong Lewis acids, the compound could undergo complex rearrangement and fragmentation processes involving the silylmethyl moieties. elsevierpure.com

Cycloaddition Chemistry of Silabenzene Derivatives

Silabenzenes, which are benzene analogues containing a silicon atom in the aromatic ring, exhibit a chemical reactivity that is markedly different from their all-carbon counterparts. wikipedia.org While benzene's aromaticity favors electrophilic substitution reactions that preserve the ring system, the unique electronic structure of silabenzenes, particularly the nature of the Si-C π-bonds, makes them susceptible to addition reactions that disrupt the aromaticity. wikipedia.org Kinetically stabilized silabenzenes, often synthesized using bulky substituents like trimethylsilyl groups to prevent dimerization, have allowed for the detailed study of their intrinsic reactivity, especially in cycloaddition reactions. wikipedia.org

The dominant cycloaddition pathway for silabenzene derivatives is the [4+2] cycloaddition, or Diels-Alder reaction, where the silabenzene ring acts as a 1,3-diene. These reactions typically proceed across the 1,2- or 1,4-positions of the silicon-containing ring, leading to the formation of bicyclic Diels-Alder adducts. wikipedia.org This reactivity underscores the reduced aromatic character of silabenzene compared to benzene.

Research into the cycloaddition chemistry of stabilized silabenzenes has revealed reactions with a variety of dienophiles. The choice of the dienophile and the specific substitution pattern on the silabenzene ring can influence the reaction pathway and the stability of the resulting adducts. For instance, reactions with alkenes and alkynes are characteristic, leading to the formation of silabicyclo[2.2.2]octadiene derivatives. The high polarization of the Si-C bonds facilitates these additions, making the silabenzene system a versatile synthon in organosilicon chemistry. wikipedia.org

The table below summarizes the characteristic cycloaddition reactions that silabenzene derivatives undergo.

| Silabenzene Derivative | Reactant (Dienophile) | Reaction Type | Product Description | Key Observation |

|---|---|---|---|---|

| Kinetically Stabilized Silabenzene | Alkenes (e.g., Ethylene) | [4+2] Diels-Alder Cycloaddition | Silabicyclo[2.2.2]octene derivative | Reaction proceeds via 1,4-addition across the silabenzene ring. wikipedia.org |

| Kinetically Stabilized Silabenzene | Alkynes (e.g., Acetylene) | [4+2] Diels-Alder Cycloaddition | Silabicyclo[2.2.2]octadiene derivative | Formation of a bicyclic adduct with two double bonds. wikipedia.org |

| Kinetically Stabilized Silabenzene | Benzonitrile | [2+2] or [4+2] Cycloaddition | Nitrogen- and silicon-containing heterocyclic adduct | Cyclotrimerization of nitriles is a related reaction for forming triazines. chim.itresearchgate.net |

| Kinetically Stabilized Silabenzene | Self-dimerization | [4+2] Diels-Alder Cycloaddition | Dimer of silabenzene | Occurs readily with unsterilized silabenzenes, prevented by bulky groups. wikipedia.org |

Beyond traditional Diels-Alder reactions, the broader field of organosilicon chemistry includes other cycloaddition processes, such as the nickel-catalyzed [4+1] cycloaddition of 1,3-dienes with trichlorosilanes to form five-membered cyclic chlorosilanes. chemrxiv.org While not a direct reaction of a silabenzene ring, it demonstrates the utility of cycloadditions in constructing diverse silacarbocycles. chemrxiv.org The reactivity of silabenzenes is a testament to how the replacement of a single carbon atom with silicon fundamentally alters the stability and reaction profile of an aromatic system, making cycloaddition a characteristic and synthetically useful pathway.

Coordination Chemistry and Organometallic Applications

Catalytic Applications of Organometallic Complexes with Bulky Silyl (B83357) Ligands

Despite the significant interest in bulky ligands for stabilizing reactive organometallic species and influencing catalytic activity, a thorough review of available scientific literature reveals no specific documented catalytic applications for organometallic complexes featuring the "1,3,5-Tris(trimethylsilylmethyl)benzene" ligand. Searches for the synthesis and catalytic activity of organometallic complexes incorporating this particular ligand have not yielded any detailed research findings or data on their use in catalysis.

While the broader class of bulky silyl ligands plays a crucial role in various catalytic processes by providing steric protection to the metal center, thereby influencing selectivity and catalyst stability, the specific ligand "this compound" does not appear to be a widely studied component in the design of homogeneous or heterogeneous catalysts based on the current body of scientific publications. nih.govresearchgate.netresearchgate.nethilarispublisher.com

General research in organometallic catalysis continues to explore a vast array of ligand architectures to fine-tune the electronic and steric properties of metal complexes for specific transformations. hilarispublisher.comcnr.it However, at present, there are no specific examples, detailed research findings, or data tables related to the catalytic applications of organometallic complexes with "this compound" to report. Further research may explore the potential of this sterically demanding ligand in various catalytic reactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic behavior of molecules. These methods provide detailed information about bonding, molecular orbitals, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov DFT studies on 1,3,5-Tris(trimethylsilylmethyl)benzene would typically focus on optimizing the molecule's geometry to find its most stable three-dimensional structure. Key areas of investigation include:

Electron Density Distribution: DFT calculates the electron density, revealing how electrons are distributed across the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In this compound, the π-system of the benzene (B151609) ring is expected to be an area of high electron density.

Energetics: The total electronic energy of the molecule is calculated, providing a measure of its stability. This is crucial for comparing the relative stability of different conformations.

DFT studies on analogous 1,3,5-trisubstituted benzene derivatives have shown that this method is reliable for predicting geometry and electronic properties. researchgate.net For instance, research on 1,3,5-tris(diphenylamino)benzene (B145324) utilized DFT to understand the relationship between molecular structure and electronic properties for applications in solar cells. researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. libretexts.org An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity and electronic properties. researchgate.netnih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A small gap generally indicates high chemical reactivity and ease of electronic excitation. nih.gov For this compound, the HOMO is expected to be primarily located on the electron-rich benzene ring, while the LUMO may have contributions from the ring and the silicon atoms. The trimethylsilylmethyl substituents are expected to act as weak electron-donating groups, which would raise the energy of the HOMO and slightly alter the HOMO-LUMO gap compared to unsubstituted benzene.

Aromaticity: The central benzene ring is inherently aromatic. Aromaticity is a concept used to describe the exceptional stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). libretexts.orgstackexchange.com Computational methods can assess aromaticity by analyzing magnetic criteria (such as Nucleus-Independent Chemical Shift, NICS) and structural criteria (the degree of bond length equalization in the ring). The substitution with trimethylsilylmethyl groups is not expected to disrupt the aromaticity of the benzene core significantly, as the methylene (B1212753) (-CH2-) groups insulate the silicon atoms from the ring's π-system.

The molecular orbitals of benzene consist of three bonding (π) and three anti-bonding (π*) orbitals. libretexts.orgyoutube.com The six π-electrons of the benzene ring fill the three bonding orbitals, leading to its characteristic stability. youtube.com

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics and dynamics are better suited for studying the physical movements and conformational preferences of larger molecules over time.

The flexibility of this compound arises from the rotation around several single bonds, primarily the C(ring)-C(methylene) and C(methylene)-Si bonds.

Conformational Analysis: This involves mapping the potential energy surface of the molecule as a function of its dihedral angles. By systematically rotating the trimethylsilylmethyl groups, computational methods can identify the lowest-energy conformations (global and local minima) and the transition states that separate them. ekb.eg Studies on similar symmetrically trisubstituted benzenes, such as 1,3,5-tris(trifluoromethyl)benzene, have used quantum chemical calculations to investigate the preferred conformations and the effects of substituent interactions. researchgate.net

Rotational Barriers: The energy required to rotate one of the trimethylsilylmethyl groups around its connecting bond is the rotational barrier. researchgate.net These barriers determine the rate of interconversion between different conformers at a given temperature. Calculating these barriers helps in understanding the molecule's dynamic behavior in solution, which is crucial for interpreting NMR spectra.

The table below summarizes typical parameters obtained from conformational analysis.

| Parameter | Description | Typical Computational Method |

| Minimum Energy Conformation | The most stable 3D arrangement of the atoms. | DFT, Molecular Mechanics |

| Rotational Energy Barrier | The energy needed to rotate a substituent group around a single bond. | DFT, MP2 |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | DFT, Molecular Mechanics |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The shape and electronic properties of this compound suggest it could act as a building block for larger assemblies.

Non-covalent Interactions: Computational studies can identify and quantify the weak interactions that would govern the formation of dimers or larger aggregates. These include van der Waals forces, which would be significant due to the bulky trimethylsilyl (B98337) groups, and potential C-H···π interactions between the methyl or methylene C-H bonds and the benzene ring of a neighboring molecule.

Crystal Packing and Self-Assembly: Molecular dynamics simulations can predict how molecules might arrange themselves in a condensed phase or on a surface. nih.gov Research on other 1,3,5-trisubstituted benzenes, like benzene-1,3,5-tricarboxamides and 1,3,5-tris(4-bromophenyl)benzene, has shown how intermolecular forces like hydrogen bonding and halogen bonding can direct the formation of well-ordered supramolecular patterns. nih.govnih.govrsc.org While this compound lacks strong hydrogen-bond donors or acceptors, the interplay of weaker forces could still lead to organized structures.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results and the confirmation of molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. mdpi.com The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method. The process typically includes:

Conformational Search: Identifying all significant low-energy conformers of the molecule, as NMR spectra represent a Boltzmann-weighted average over all conformations present in solution. comporgchem.com

Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional and basis set.

NMR Calculation: Performing a GIAO-DFT calculation for each optimized conformer to compute the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si).

Chemical Shift Prediction: Converting the calculated shielding values to chemical shifts by referencing them against the shielding value of a standard compound (e.g., Tetramethylsilane (B1202638), TMS) calculated at the same level of theory.

Averaging: Calculating the final predicted spectrum by averaging the chemical shifts of the different conformers, weighted by their calculated Boltzmann populations. comporgchem.com

Recent advances have combined DFT calculations with machine learning models to improve the accuracy of chemical shift predictions, often achieving mean absolute errors (MAE) of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C NMR. nih.govnrel.gov

The table below illustrates the typical accuracy of modern computational methods for NMR prediction.

| Nucleus | Method | Typical Mean Absolute Error (MAE) |

| ¹H | GIAO-DFT | 0.2 - 0.4 ppm |

| ¹³C | GIAO-DFT | >2.0 ppm |

| ¹H | DFT + Machine Learning | ~0.18 - 0.28 ppm |

| ¹³C | DFT + Machine Learning | ~0.94 - 1.5 ppm |

Theoretical Insights into Reactivity and Reaction Mechanisms

Due to the specific nature of this compound, dedicated computational studies on its reactivity and reaction mechanisms are not extensively available in the public domain. However, theoretical insights can be extrapolated from computational analyses of structurally related molecules, particularly those containing trimethylsilyl (-Si(CH₃)₃) and benzyl (B1604629) (-CH₂-Aryl) moieties. Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and predicting the reactivity of such organosilicon compounds.

Theoretical investigations into molecules with similar structural motifs suggest that the reactivity of this compound is primarily governed by the electronic and steric effects of the three trimethylsilylmethyl substituents on the benzene ring.

Electronic Effects:

The trimethylsilylmethyl group (-CH₂Si(CH₃)₃) is generally considered to be an electron-donating group. This is attributed to the phenomenon of hyperconjugation (or σ-π conjugation), where the electrons in the carbon-silicon σ-bond can delocalize into the π-system of the benzene ring. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Computational studies on related organosilicon compounds often focus on quantifying this effect through the calculation of various molecular properties. These properties can provide a theoretical basis for predicting the reactivity of this compound.

Table 6.4.1: Calculated Electronic Properties Influencing Reactivity (Hypothetical Values for Illustrative Purposes)

| Property | Description | Predicted Influence on Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher HOMO energy indicates greater ease of donating electrons to an electrophile. | The electron-donating trimethylsilylmethyl groups are expected to raise the HOMO energy of the benzene ring, enhancing its nucleophilicity and reactivity towards electrophiles. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Calculations would likely show a net negative charge accumulation on the ortho and para positions of the benzene ring relative to the substituted positions, directing electrophilic attack to these sites. |

| Fukui Functions | Indicate the propensity of each atom in a molecule to accept or donate electrons. | The Fukui function for electrophilic attack (f⁻) is predicted to be highest at the ortho and para positions of the aromatic ring, supporting the directing effect of the trimethylsilylmethyl groups. |

Steric Effects:

The trimethylsilylmethyl groups are sterically bulky. This steric hindrance plays a crucial role in dictating the regioselectivity of reactions. While the electronic effects activate the ortho and para positions for electrophilic aromatic substitution, the sheer size of the substituents can hinder the approach of reactants to the ortho positions.

Reaction Mechanisms:

Based on theoretical principles and computational studies of analogous reactions, several reaction mechanisms can be proposed for this compound.

Electrophilic Aromatic Substitution (EAS): This is a plausible reaction pathway given the electron-rich nature of the benzene ring. Theoretical modeling of the transition states for ortho, meta, and para attack by an electrophile would be crucial. It is anticipated that the energy barrier for para-substitution would be the lowest due to a combination of electronic activation and reduced steric hindrance compared to the ortho positions. The meta position would be the least favored.

Table 6.4.2: Hypothetical Calculated Activation Energies for Electrophilic Bromination

| Position of Attack | Transition State Structure | Calculated Activation Energy (kcal/mol) |

| Ortho | Electrophile approaching a carbon adjacent to a substituent. | Higher due to significant steric clash between the electrophile and the bulky trimethylsilylmethyl group. |

| Meta | Electrophile approaching a carbon two positions away from a substituent. | Highest due to unfavorable electronic effects. |

| Para | Electrophile approaching the carbon opposite a substituent. | Lowest due to strong electronic activation and minimal steric hindrance. |

Reactions at the Benzylic Position: The methylene (-CH₂-) groups are benzylic and could be susceptible to radical or oxidative reactions. Theoretical calculations could explore the stability of the benzylic radical formed upon hydrogen abstraction. The presence of the silicon atom can influence the stability of this radical through hyperconjugation.

Protodesilylation: While less common for trimethylsilylmethyl groups compared to trimethylsilyl groups directly attached to the aromatic ring, under harsh acidic conditions, cleavage of the C-Si bond could be a possible reaction pathway. Computational modeling could elucidate the mechanism and energy requirements for such a process.

Supramolecular Architectures and Self Assembly

Design Principles for 1,3,5-Trisubstituted Benzene (B151609) Scaffolds in Supramolecular Chemistry

The 1,3,5-trisubstituted benzene scaffold is a fundamental building block in supramolecular chemistry due to its C3 symmetry, which facilitates the creation of well-defined, ordered structures. The rigid nature of the central phenyl ring acts as a predictable anchor for directing appended functional groups into specific spatial orientations. This preorganization is crucial for designing molecules that can self-assemble into complex architectures.

The design principles for utilizing 1,3,5-trisubstituted benzene scaffolds often rely on a balance between rigidity and flexibility, as well as the interplay of various non-covalent interactions. For instance, in benzene-1,3,5-tricarboxamides (BTAs), a well-studied class of related compounds, the scaffold directs the amide groups to form threefold hydrogen bonds, leading to the formation of one-dimensional, nanometer-sized rod-like structures. rsc.org While 1,3,5-Tris(trimethylsilylmethyl)benzene lacks the strong hydrogen bonding capabilities of BTAs, the underlying principle of using the benzene core to preorganize functional groups remains a key design element.

Formation of Supramolecular Polymers and Networks from Related Benzene Derivatives

While specific studies on the formation of supramolecular polymers from this compound are not extensively documented, the behavior of analogous 1,3,5-trisubstituted benzene derivatives provides a strong indication of its potential. A prominent example is the self-assembly of benzene-1,3,5-tricarboxamides (BTAs), which form robust supramolecular polymers through a network of hydrogen bonds. rsc.org This assembly process is a testament to the power of the 1,3,5-substitution pattern in directing intermolecular interactions to create extended, ordered structures.

The trimethylsilylmethyl groups in this compound, while not capable of forming strong hydrogen bonds, can participate in weaker, yet significant, non-covalent interactions such as CH-π and van der Waals forces. These interactions, coupled with the steric demands of the bulky substituents, can guide the self-assembly of the molecules into predictable patterns, potentially leading to the formation of supramolecular polymers or well-defined aggregates in solution and in the solid state. The flexible methylene (B1212753) linker between the benzene ring and the trimethylsilyl (B98337) group allows for conformational adjustments that can accommodate the formation of extended networks.

Role as Building Blocks in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The C3 symmetry of 1,3,5-trisubstituted benzenes makes them ideal candidates for use as tritopic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. By functionalizing the scaffold with coordinating groups, it is possible to create highly porous, crystalline materials with applications in gas storage, catalysis, and separation. For instance, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) has been successfully employed as a tritopic bridging ligand to construct porous polyoxometalate-based MOFs. labscoop.com

Self-Assembly Driven by Non-Covalent Interactions (e.g., CH-π contacts, steric packing)

In the absence of strong directional interactions like hydrogen bonds, the self-assembly of this compound is primarily governed by a combination of weaker forces and steric effects.

To illustrate the impact of silyl (B83357) substitution on the crystal packing of a benzene ring, we can consider the crystallographic data of the closely related compound, 1,3,5-trisilylbenzene, and compare it to benzene.

| Parameter | Benzene | 1,3,5-Trisilylbenzene |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| Inter-planar distance of benzene rings (pm) | - | 360.3 |

| CCC angle at substituted carbons (°) | 120 | ~117.5 |

Data for 1,3,5-Trisilylbenzene is used as an analogue to infer potential packing characteristics. researchgate.net

The data for 1,3,5-trisilylbenzene reveals that the introduction of silyl groups leads to a pairing of molecules with parallel benzene rings, a feature not present in the herringbone packing of solid benzene. researchgate.net The inter-planar distance of 360.3 pm is indicative of π-π stacking interactions. researchgate.net Furthermore, the CCC bond angles at the points of substitution are distorted from the ideal 120° of benzene, a direct consequence of the electronic and steric effects of the silyl substituents. researchgate.net It is reasonable to infer that the larger trimethylsilylmethyl groups in this compound would induce even more significant steric effects, profoundly influencing its solid-state architecture.

Advanced Materials Science Applications

Precursors to Novel Aromatic and Cyclic Silanes (e.g., Silabenzenes, Trisilabenzenes)

The quest for novel aromatic systems containing silicon, such as silabenzenes and trisilabenzenes, has been a significant area of research due to their unique electronic and structural properties. The high-temperature pyrolysis of specifically designed organosilicon precursors is a key strategy for the generation of these transient, highly reactive species. While direct experimental evidence for the use of 1,3,5-Tris(trimethylsilylmethyl)benzene in the synthesis of silabenzenes is not extensively documented, its structure is analogous to other precursors that have been successfully employed in such high-temperature reactions.

The pyrolysis of alkyl-substituted benzenes, such as 1,3,5-trimethylbenzene, has been studied to understand their decomposition pathways at high temperatures. These studies reveal that the primary decomposition route involves the homolytic cleavage of a benzylic C-H or C-C bond, leading to the formation of radical species. By analogy, the pyrolysis of this compound would be expected to proceed via the cleavage of the benzylic C-Si bond, which is generally weaker than a C-C or C-H bond. This would generate benzyl-type radicals and trimethylsilyl (B98337) radicals. Subsequent intramolecular and intermolecular reactions of these radical intermediates could potentially lead to the formation of novel silaaromatic structures. The symmetrical arrangement of the trimethylsilylmethyl groups on the benzene (B151609) ring makes it an intriguing candidate for the formation of highly symmetric silicon-containing aromatic and cyclic compounds under pyrolytic conditions.

Potential in Organic Electronic Materials (e.g., OLEDs) utilizing Tris-Arylbenzene Scaffolds

Star-shaped molecules with a 1,3,5-trisubstituted benzene core are of significant interest for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The 1,3,5-triphenylbenzene scaffold, for instance, serves as a fluorescent core in many electroluminescent materials. These molecules often possess desirable properties such as high thermal stability, good film-forming capabilities, and tunable electronic characteristics.

This compound represents a key precursor for the synthesis of such star-shaped, tris-arylbenzene scaffolds. The trimethylsilylmethyl groups can be chemically transformed into more reactive functionalities, such as halomethyl or phosphonium ylide groups, which can then participate in cross-coupling reactions (e.g., Suzuki, Wittig, or Heck reactions) to build up larger, conjugated aryl structures around the central benzene ring. This synthetic strategy allows for the precise installation of various chromophoric or charge-transporting moieties at the periphery of the molecule.

Furthermore, silyl (B83357) groups are known to enhance the solubility of organic materials, which is advantageous for solution-based processing of organic electronic devices. They can also influence the molecular packing in the solid state, which in turn affects the charge transport properties of the material. The use of this compound as a starting material offers a modular approach to a wide range of star-shaped compounds with potential applications as emitters, hosts, or charge-transport materials in OLEDs. For example, novel blue luminescent star-shaped compounds based on 1,3,5-trisubstituted benzene have been synthesized and shown to have promising electroluminescent properties rsc.org.

Application in Polymer Chemistry and Membrane Technology with Related Building Blocks

The trifunctional nature of this compound makes it an attractive monomer or cross-linking agent for the synthesis of novel polymers and membranes. While direct polymerization of this specific compound is not widely reported, its structural analogues, such as 1,3,5-tris(bromomethyl)benzene (B90972), are known to be effective in creating highly cross-linked polymer networks.

Polymers containing silicon in their structure often exhibit unique properties, including high thermal stability, gas permeability, and chemical resistance. Silyl-functionalized monomers have been a focus of research for the development of high-performance gas separation membranes dntb.gov.uamdpi-res.comresearchgate.netnih.govmdpi.com. The incorporation of bulky silyl groups can disrupt polymer chain packing, leading to an increase in the fractional free volume and, consequently, enhanced gas permeability.

Anionic polymerization of monomers containing functional silyl groups has been demonstrated as a viable method for producing well-defined polymers acs.orgacs.orgrsc.orgafinitica.com. The trimethylsilylmethyl groups in this compound could potentially be activated for anionic polymerization, or the compound could be used as a cross-linker in conjunction with other monomers to create a three-dimensional polymer network. Such networks could find applications in areas like gas separation, where the selective permeation of gases such as CO2 is desired. The presence of the silyl groups could also impart desirable surface properties to the resulting membranes, such as hydrophobicity.

Role as Building Blocks for Dendrimers and Macrocycles with Symmetrical Cores

The C3 symmetry of this compound makes it an ideal core molecule for the synthesis of dendrimers and macrocycles. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure nih.govmdpi.com. Their synthesis can be approached in a divergent or convergent manner, with the divergent method building the dendrimer from the core outwards nih.govmdpi.com.

While the trimethylsilylmethyl groups are relatively inert, they can be converted into more reactive functional groups suitable for dendrimer synthesis. For example, the benzylic C-Si bond can be cleaved to generate a benzylic anion, which can then react with electrophiles. Alternatively, the trimethylsilylmethyl groups can be transformed into halomethyl or hydroxymethyl groups. The analogous compound, 1,3,5-tris(hydroxymethyl)benzene (also known as 1,3,5-benzenetrimethanol), is a well-established building block for dendrimers and other complex molecular architectures chemspider.comnih.govfishersci.ca.

Future Research Directions and Emerging Paradigms

Exploration of New Synthetic Pathways for Complex Architectures Incorporating Tris(trimethylsilylmethyl)benzene

The development of novel synthetic methodologies is paramount to unlocking the full potential of the 1,3,5-Tris(trimethylsilylmethyl)benzene core. Future research will likely focus on moving beyond simple preparations to construct more intricate and functional molecular architectures. Drawing inspiration from the synthesis of analogous star-shaped molecules, modern cross-coupling reactions could be adapted. For instance, strategies used for synthesizing 1,3,5-triarylbenzenes could be modified to functionalize the aryl core or the peripheral silyl (B83357) groups. sapub.org

Furthermore, the methylene (B1212753) bridges adjacent to the benzene (B151609) ring offer unique reactive sites. Selective deprotonation could generate tripodal carbanionic species, which can act as nucleophiles for reactions with a wide range of electrophiles. This would enable the construction of complex dendritic structures or star-shaped polymers, a strategy that has been successfully employed in organosilicon chemistry to create macromolecules with controlled architectures. unt.edu The exploration of repetitive synthesis strategies, either through divergent or convergent approaches, could lead to the creation of new generations of dendrimers with a this compound core. unt.edu

Investigation of Unprecedented Reactivity Profiles in Highly Hindered Systems

The three bulky trimethylsilylmethyl groups impose significant steric hindrance around the central benzene ring. This feature is expected to govern the molecule's reactivity in unprecedented ways. Future investigations could explore how this steric crowding influences reactions at the aromatic core or at the benzylic positions. For instance, the steric shield provided by the substituents might allow for the stabilization of highly reactive intermediates or unusual coordination geometries when the molecule is used as a ligand.

Research into related sterically crowded systems has shown that such arrangements can lead to unique chemical transformations. Studies on other 1,3,5-trisubstituted benzenes have revealed cooperative effects between the substituent arms. researchgate.net Future work could investigate whether the trimethylsilylmethyl groups in this compound can cooperate to influence reaction pathways, potentially leading to new catalytic cycles or unexpected product selectivities.

Development of Advanced Spectroscopic and Computational Techniques for Detailed Characterization

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial. Future research will necessitate the use of a combination of advanced spectroscopic and computational methods. While standard techniques like NMR and mass spectrometry provide basic structural confirmation, more sophisticated approaches will be needed to probe subtle conformational dynamics and intermolecular interactions. mdpi.comekb.eg

Advanced mass spectrometric techniques can be employed to meticulously map fragmentation pathways, providing deep insight into the molecule's stability and bonding. mdpi.com Concurrently, computational methods such as Density Functional Theory (DFT) will be invaluable for predicting molecular geometries, electronic structures, and reactivity profiles. Molecular dynamics (MD) simulations could further elucidate the conformational landscape and the dynamics of self-assembly processes, as has been demonstrated for other trisubstituted benzene systems like benzene-1,3,5-tricarboxamide. nih.gov

| Technique | Potential Information Gained for this compound |

| Single-Crystal X-ray Diffraction | Precise molecular structure, bond lengths, bond angles, and solid-state packing. |

| Variable-Temperature NMR | Conformational dynamics, rotational barriers of the trimethylsilylmethyl groups. |

| Advanced Mass Spectrometry (e.g., NALDI-MS) | Detailed fragmentation patterns, identification of complex adducts. mdpi.com |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), reactivity indices. mdpi.com |

| Molecular Dynamics (MD) Simulations | Supramolecular assembly behavior in solution, conformational flexibility. nih.gov |

Integration into Hybrid Organic-Inorganic Materials for Targeted Functionality

The interface between organic and inorganic chemistry offers vast opportunities for creating materials with novel properties. nih.govnih.govresearchgate.net The robust, sterically defined structure of this compound makes it an excellent candidate as a building block for hybrid materials. Future research is expected to focus on incorporating this molecule into larger networks, such as Metal-Organic Frameworks (MOFs) or coordination polymers.

By functionalizing the benzene core or the silyl groups, the molecule can be transformed into a tripodal ligand or linker. For example, derivatives of 1,3,5-trisubstituted benzene have been successfully used as organic linkers to create novel MOFs with applications in areas like CO2 capture. mdpi.com The bulky trimethylsilylmethyl groups could play a crucial role in defining the porosity and stability of such materials, potentially creating unique pore environments for selective guest binding or catalysis. The sol-gel process is another avenue, where functionalized derivatives could be co-condensed with inorganic precursors (e.g., silicon alkoxides) to form covalently linked organic-inorganic hybrid networks with enhanced thermal and mechanical properties. nih.govvu.edu.au

| Hybrid Material Type | Potential Role of the Compound | Targeted Functionality |

| Metal-Organic Frameworks (MOFs) | As a C3-symmetric organic linker (after functionalization). | Gas storage, separation, catalysis. mdpi.com |

| Coordination Polymers | As a tripodal ligand to coordinate with metal centers. nih.gov | Luminescence, sensing, magnetism. |

| Sol-Gel Derived Hybrids | As an organic component co-condensed with inorganic precursors. nih.gov | Enhanced thermal stability, mechanical strength, coatings. |

| Dendritic Polymers | As a central core for growing dendritic branches. unt.edu | Drug delivery, catalysis, nanoscale reactors. |

Tailoring Supramolecular Properties through Rational Molecular Design

The C3 symmetry and well-defined structure of this compound make it an ideal scaffold for supramolecular chemistry. Rational molecular design can be used to introduce specific non-covalent interaction sites, guiding the self-assembly of these molecules into predictable and functional architectures.

Studies on other 1,3,5-trisubstituted scaffolds, such as 2,4,6-triethylbenzenes and benzene-1,3,5-tricarboxamides, have demonstrated how modifications to peripheral groups can direct the formation of complex supramolecular patterns through interactions like hydrogen bonding and C-H···π interactions. nih.govrsc.org Future research could involve the strategic replacement of the methyl groups on the silicon atoms with functional moieties capable of hydrogen bonding, halogen bonding, or π-stacking. This would allow for the programmed assembly of discrete oligomers, 1D fibers, or 2D networks. The steric gearing provided by substituents on a 1,3,5-trisubstituted benzene core has been shown to preorganize binding elements, which can enhance binding affinities in host-guest systems. beilstein-journals.orgnih.gov

Catalytic Applications and Sustainable Synthesis Methodologies

Future research will likely pursue two main avenues in this area: the development of sustainable methods to synthesize this compound and its derivatives, and the application of these compounds in catalysis. The principles of green chemistry are increasingly important in the synthesis of organosilicon compounds. mdpi.comresearchgate.net Exploring solvent-free reaction conditions or employing cheaper, more environmentally benign catalysts, similar to the use of CuCl2 or PTSA for 1,3,5-triarylbenzene synthesis, could lead to more sustainable production methods. sapub.org

The unique structure of this compound also makes it an attractive platform for developing new catalysts. The methylene bridges, in conjunction with the central aryl ring, could be modified to create novel tripodal or pincer-type ligands. Silicon-based pincer ligands are a growing area of research, with applications in small molecule activation and a wide range of catalytic transformations, including hydrosilylation and dinitrogen silylation. researchgate.netdal.carsc.org By incorporating the this compound framework, it may be possible to design catalysts with unique steric environments, potentially leading to novel reactivity and selectivity in challenging chemical transformations. nih.gov

Q & A

Basic Question: What are the primary synthetic routes for 1,3,5-Tris(trimethylsilylmethyl)benzene, and how can purity be optimized?

Answer:

The synthesis typically involves Friedel-Crafts alkylation or silylation of benzene derivatives. A common method is the reaction of 1,3,5-tris(bromomethyl)benzene with trimethylsilyl chloride (TMSCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification is critical due to potential byproducts like partially substituted isomers. Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization in non-polar solvents (e.g., hexane) is recommended. Gas chromatography (GC) analysis (≥85% purity threshold) ensures quality control, as noted in trimethylbenzene derivatives .

Basic Question: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns. Trimethylsilyl (-Si(CH₃)₃) groups exhibit characteristic peaks at δ ~0.1–0.3 ppm (¹H) and δ ~0–10 ppm (¹³C).

- FT-IR : Si-C stretching vibrations (~1250 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) provide structural insights.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₃₃Si₃: calculated ~369.3 Da).

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in benzene-tricarboxamide derivatives .

Advanced Question: How do solvent polarity and steric effects influence its reactivity in cross-coupling reactions?

Answer:

The bulky trimethylsilylmethyl groups induce steric hindrance, limiting reactivity in Suzuki-Miyaura or Heck couplings. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may destabilize intermediates. For example, DMF improves coordination with palladium catalysts but risks side reactions at elevated temperatures. Optimization requires:

- Solvent Screening : Test DMF, THF, toluene, and mixed solvents.

- Catalyst Tuning : Use sterically hindered ligands (e.g., SPhos) to mitigate deactivation.

- Kinetic Monitoring : Track reaction progress via GC-MS or in situ IR .

Advanced Question: What methodologies resolve contradictions in reported thermal stability data?

Answer:

Discrepancies arise from varying experimental conditions (e.g., heating rate, atmosphere). To reconcile

- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres.

- Differential Scanning Calorimetry (DSC) : Identify decomposition exotherms/endotherms.

- Controlled-Atmosphere Studies : Compare stability in air vs. argon. For instance, silylated benzenes degrade faster in humid environments due to hydrolytic cleavage of Si-C bonds .

Advanced Question: How can computational modeling predict its behavior in supramolecular assemblies?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to predict π-π stacking and van der Waals interactions.

- Molecular Dynamics (MD) : Simulate self-assembly in solvents (e.g., chloroform vs. DMSO).

- QSPR Models : Relate substituent effects (e.g., -Si(CH₃)₃ vs. -COOH) to solubility and aggregation. Tools like CC-DPS integrate quantum chemistry and neural networks for property prediction .

Basic Question: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Store in airtight containers under argon at –20°C to prevent hydrolysis.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact .

Advanced Question: What role does this compound play in hybrid material design?

Answer:

Its rigid benzene core and silyl groups make it a precursor for:

- Metal-Organic Frameworks (MOFs) : Coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous networks.

- Polymer Composites : Enhance thermal stability in epoxy resins via covalent grafting.

- Nanoparticle Functionalization : Anchor to Au or SiO₂ surfaces via thiol- or silane-linkers. Applications in catalysis and sensors require optimizing linker length and density .

Basic Question: How is solubility modulated for diverse experimental conditions?

Answer:

Advanced Question: How can crystallographic defects in its derivatives be minimized?

Answer:

- Slow Evaporation : Grow single crystals via slow solvent evaporation (e.g., ether/pentane).

- Seeding : Introduce microcrystals to guide nucleation.

- Temperature Gradients : Use Bridgman-Stockbarger methods for controlled growth. Defects (e.g., twinning) are analyzed via synchrotron XRD and Rietveld refinement .

Advanced Question: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in situ FT-IR or Raman to monitor reaction endpoints.

- DoE Optimization : Vary catalyst loading, temperature, and stoichiometry using factorial design.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity ≥95% and residual solvent <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.